5-[(4-Iodophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
4-IODOPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER is a complex organic compound that features an iodophenyl group and a trifluoromethyl-substituted phenyl group connected through an oxadiazole ring
Preparation Methods
. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
4-IODOPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-IODOPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-IODOPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER involves its interaction with molecular targets through its functional groups. The iodophenyl and trifluoromethyl groups can interact with various enzymes and receptors, potentially affecting biological pathways. The oxadiazole ring may also play a role in stabilizing the compound and facilitating its interactions with molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-IODOPHENYL ({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER include:
4’-Trifluoromethylacetophenone: This compound contains a trifluoromethyl group and an acetophenone moiety, making it structurally similar but with different reactivity and applications.
1-Iodo-4-(trifluoromethyl)benzene: This compound features an iodophenyl group and a trifluoromethyl group, similar to the target compound, but lacks the oxadiazole ring.
Properties
Molecular Formula |
C16H10F3IN2O2 |
---|---|
Molecular Weight |
446.16 g/mol |
IUPAC Name |
5-[(4-iodophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10F3IN2O2/c17-16(18,19)11-3-1-10(2-4-11)15-21-14(24-22-15)9-23-13-7-5-12(20)6-8-13/h1-8H,9H2 |
InChI Key |
LGEDRXKUJBJJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)I)C(F)(F)F |
Origin of Product |
United States |
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